![molecular formula C12H27N2PSi B14463141 Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- CAS No. 72821-01-3](/img/structure/B14463141.png)
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- is a complex organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with tetramethyl groups and a phosphino group bonded to a trimethylsilyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- typically involves multiple steps. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and other amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- has a wide range of applications in scientific research, including:
Biology: The compound’s derivatives are used in the study of biological processes and as building blocks for more complex molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of polymers, stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to act as a hindered base, participating in various chemical reactions by donating or accepting electrons. This property makes it valuable in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound used as a hindered base in organic synthesis.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in similar applications.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.
Uniqueness
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- is unique due to its specific substitution pattern and the presence of the phosphino group bonded to a trimethylsilyl imino group. This unique structure imparts distinct chemical properties, making it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
72821-01-3 |
|---|---|
Molecular Formula |
C12H27N2PSi |
Molecular Weight |
258.41 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-1-yl)-trimethylsilyliminophosphane |
InChI |
InChI=1S/C12H27N2PSi/c1-11(2)9-8-10-12(3,4)14(11)15-13-16(5,6)7/h8-10H2,1-7H3 |
InChI Key |
ROPBLYDKDFZGRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1P=N[Si](C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


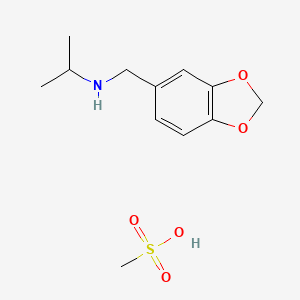
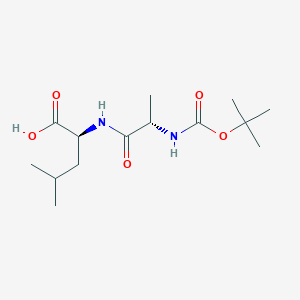
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
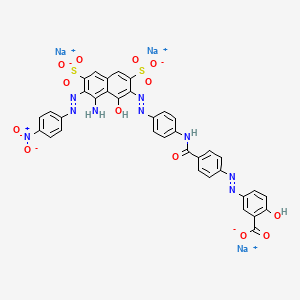
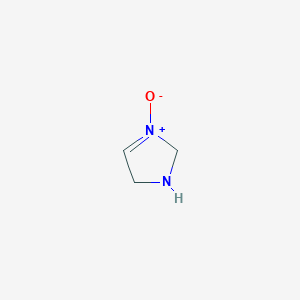
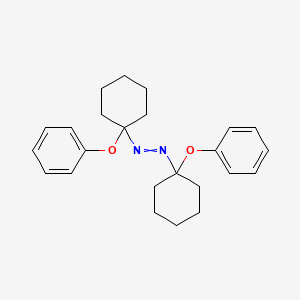

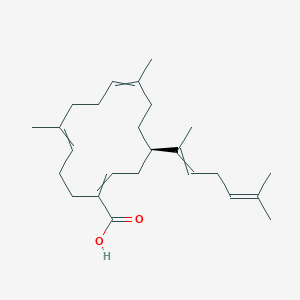



![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)

![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
